molecular formula C15H16N2O2 B14203354 4-Methyl-2-nitro-N-(2-phenylethyl)aniline CAS No. 833454-97-0

4-Methyl-2-nitro-N-(2-phenylethyl)aniline

Cat. No.: B14203354
CAS No.: 833454-97-0
M. Wt: 256.30 g/mol
InChI Key: JXJBGMRPVPXQQC-UHFFFAOYSA-N
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Description

4-Methyl-2-nitro-N-(2-phenylethyl)aniline is an organic compound with the molecular formula C15H16N2O2. It is a derivative of aniline, characterized by the presence of a nitro group at the 2-position, a methyl group at the 4-position, and a phenylethyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-nitro-N-(2-phenylethyl)aniline typically involves the following steps:

    Nitration of 4-Methylaniline: The starting material, 4-methylaniline, undergoes nitration to introduce a nitro group at the 2-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Alkylation: The nitrated product is then subjected to alkylation with 2-phenylethyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems for temperature and pressure, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-nitro-N-(2-phenylethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-nitro-N-(2-phenylethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-nitro-N-(2-phenylethyl)aniline and its derivatives involves interactions with various molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The phenylethyl group may enhance the compound’s ability to interact with specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-nitro-N-(2-phenylethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

833454-97-0

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

4-methyl-2-nitro-N-(2-phenylethyl)aniline

InChI

InChI=1S/C15H16N2O2/c1-12-7-8-14(15(11-12)17(18)19)16-10-9-13-5-3-2-4-6-13/h2-8,11,16H,9-10H2,1H3

InChI Key

JXJBGMRPVPXQQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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